Tert-butyl (1-carbamimidoylcyclopropyl)carbamate acetate
Description
Tert-butyl (1-carbamimidoylcyclopropyl)carbamate acetate is a chemical compound with the molecular formula C9H17N3O2.C2H4O2. It is known for its use in various chemical reactions and applications in scientific research. The compound is often utilized in organic synthesis and has significant importance in the field of medicinal chemistry.
Properties
IUPAC Name |
acetic acid;tert-butyl N-(1-carbamimidoylcyclopropyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2.C2H4O2/c1-8(2,3)14-7(13)12-9(4-5-9)6(10)11;1-2(3)4/h4-5H2,1-3H3,(H3,10,11)(H,12,13);1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGJESFTANTDIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)NC1(CC1)C(=N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-carbamimidoylcyclopropyl)carbamate acetate typically involves the reaction of tert-butyl carbamate with cyclopropyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like column chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, advanced purification methods, such as crystallization and recrystallization, are employed to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-carbamimidoylcyclopropyl)carbamate acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
Tert-butyl (1-carbamimidoylcyclopropyl)carbamate acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibitors and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (1-carbamimidoylcyclopropyl)carbamate acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A related compound with similar protective properties for amines.
Cyclopropyl isocyanate: Another compound used in the synthesis of carbamates.
N-Boc-protected anilines: Compounds with similar protective groups used in organic synthesis.
Uniqueness
Tert-butyl (1-carbamimidoylcyclopropyl)carbamate acetate is unique due to its specific structure, which combines the properties of tert-butyl carbamate and cyclopropyl isocyanate. This unique combination allows it to participate in a variety of chemical reactions and makes it valuable in different scientific research applications .
Biological Activity
Tert-butyl (1-carbamimidoylcyclopropyl)carbamate acetate is an intriguing compound in medicinal chemistry, characterized by its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and related research findings.
Structural Overview
The compound features a tert-butyl group , a carbamimidoyl substituent , and a cyclopropyl ring . Its molecular formula is CHNO, indicating the presence of multiple functional groups that contribute to its reactivity and biological profile. The combination of these structural elements enhances its potential applications in various biological contexts.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the cyclopropyl ring and the introduction of the carbamimidoyl group. The complexity of this synthesis requires careful control of reaction conditions to achieve high yields and purity.
Biological Activity
Research indicates that compounds containing carbamimidoyl and cyclopropyl groups exhibit significant biological activity, including:
- Antimicrobial Properties : Preliminary studies suggest that the compound may disrupt microbial cell membranes, leading to cell lysis and death.
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, potentially modulating their activity.
- Cell Proliferation Regulation : There is evidence that it may influence cell proliferation pathways, particularly in vascular smooth muscle cells.
Interaction Profiles
Studies have shown that this compound interacts with various biological targets, including:
- Sphingosine Kinases (SphK1/2) : It has been noted for its ability to inhibit SphK1, which is involved in sphingosine metabolism and signaling pathways associated with cell growth and proliferation .
- Cell Signaling Pathways : The compound may modulate pathways related to inflammation and immune responses.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds provides insight into the unique properties of this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate | CHNO | Hydroxymethyl substituent offers different reactivity |
| Tert-butyl (1-(aminomethyl)cyclopropyl)carbamate | CHNO | Aminomethyl group enhances biological activity |
| Tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclobutyl]carbamate | CHNO | Cyclobutyl ring provides distinct steric properties |
These comparisons highlight how variations in functional groups and ring structures can influence biological activities and synthetic pathways.
Case Study 1: Antimicrobial Activity
A study conducted on various carbamimidoyl derivatives demonstrated that this compound exhibited notable antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial cell membranes.
Case Study 2: Inhibition of Sphingosine Kinases
In vitro experiments revealed that the compound effectively inhibited SphK1 activity in vascular smooth muscle cells, leading to decreased cell proliferation in response to serum stimulation. This suggests potential therapeutic applications in conditions characterized by abnormal cell growth, such as atherosclerosis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
